
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt is a chemical compound with the molecular formula C14H18KNO6S2 and a molecular weight of 399.52 . This compound is known for its unique structure, which includes an indolinium core substituted with sulfonic acid groups and a sulfonatopropyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt typically involves the reaction of 2,3,3-trimethylindolenine with 1,3-propanesultone under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its potassium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The indolinium core can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indolinium derivatives. These products have diverse applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt include:
- 2,3,3-Trimethyl-1-(3-sulfopropyl)-indolinium-5-sulfonate sodium salt
- 2,3,3-Trimethyl-1-(3-sulfopropyl)-indolinium-5-sulfonate inner salt .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonic acid and sulfonatopropyl groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H18KNO6S2 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
potassium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C14H19NO6S2.K/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
HOVHFJPFXPGFEB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


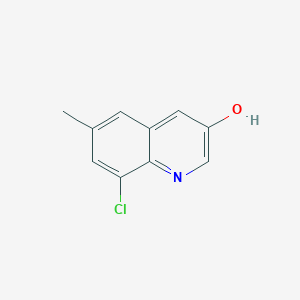

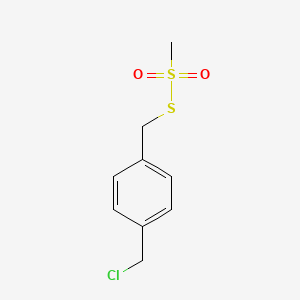


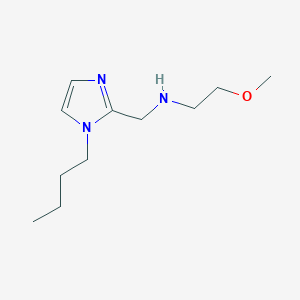
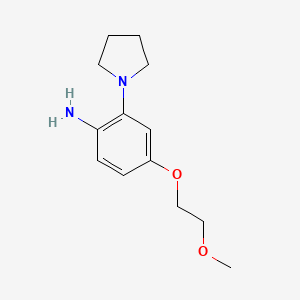
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)
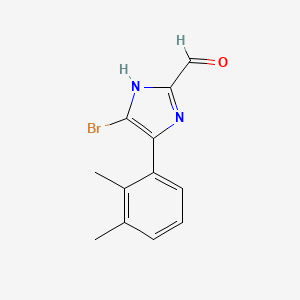

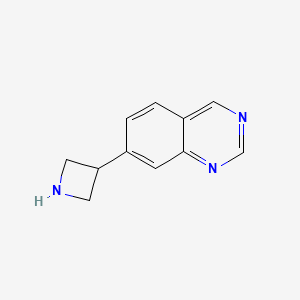
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)


